

# Comprehensive Analytical Protocols for 1,4-Dimethylcyclohexan-1-amine Hydrochloride

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## Compound of Interest

Compound Name:	<i>1,4-Dimethylcyclohexan-1-amine hydrochloride</i>
CAS No.:	<i>1081513-98-5</i>
Cat. No.:	<i>B1439961</i>

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Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals  
Compound: **1,4-Dimethylcyclohexan-1-amine hydrochloride** (CAS: 1081513-98-5) | Formula: C<sub>8</sub>H<sub>18</sub>ClN

## Executive Summary & Analytical Challenges

As a Senior Application Scientist, I frequently encounter aliphatic amines like **1,4-dimethylcyclohexan-1-amine hydrochloride** in pharmaceutical intermediate profiling. This molecule presents a triad of classic analytical challenges:

- **Absence of a Chromophore:** The fully saturated cyclohexane ring and aliphatic amine lack a conjugated  $\pi$ -electron system, rendering standard UV detection (e.g., 254 nm) useless. Low-wavelength UV (205 nm) suffers from severe mobile-phase interference and baseline drift.
- **Volatility vs. Thermal Lability:** While the free base is highly volatile, the compound is supplied as a hydrochloride salt. Direct injection of the salt into a Gas Chromatograph (GC) inlet will

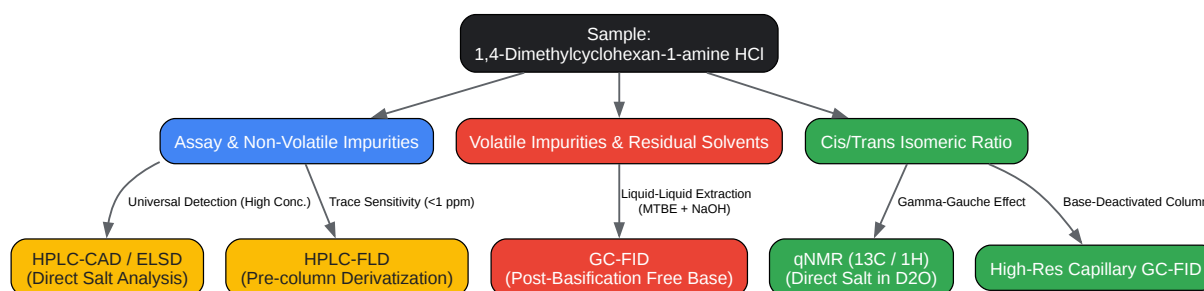
cause thermal degradation and inlet contamination.

- Stereoisomerism: The molecule contains stereocenters at C1 and C4, resulting in cis and trans diastereomers that possess identical mass but distinct pharmacological and physical properties.

To overcome these hurdles, this guide outlines four self-validating, field-proven methodologies, ensuring comprehensive E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows.

## Analytical Decision Matrix

The following decision tree illustrates the causality behind selecting specific analytical techniques based on the targeted critical quality attribute (CQA).



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Figure 1: Decision matrix for the analytical testing of 1,4-Dimethylcyclohexan-1-amine HCl based on target CQA.

## Experimental Protocols

### Protocol 1: Direct Assay via HPLC-CAD (Charged Aerosol Detection)

Scientific Rationale: CAD provides a near-universal response for non-volatile analytes independent of optical properties. We analyze the intact hydrochloride salt directly. Because

CAD measures the charge transferred to dried analyte particles, the mobile phase must be strictly volatile. Phosphate buffers will cause massive background noise; therefore, we utilize ammonium formate [1].

#### Step-by-Step Methodology:

- Mobile Phase Preparation:
  - Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid to ensure the amine remains fully protonated, preventing peak tailing on silica columns.
  - Phase B: 100% Acetonitrile.
- Chromatographic Conditions:
  - Column: Waters XBridge C18 (150 x 4.6 mm, 3.5  $\mu$ m) – chosen for its hybrid silica resilience at varying pH.
  - Flow Rate: 1.0 mL/min.
  - Gradient: 5% B (0-2 min) → 60% B (10 min) → 95% B (12-15 min) → 5% B (15.1-20 min).
  - CAD Settings: Evaporator temperature set to 35°C; Data collection rate at 10 Hz.
- Sample Preparation: Dissolve 1.0 mg/mL of the sample in Water:Acetonitrile (50:50 v/v).
- Self-Validation (System Suitability):
  - Inject a 0.05 mg/mL standard. The Signal-to-Noise (S/N) ratio must be  $\geq 10$ .
  - Tailing factor ( Tf ) must be  $\leq 1.5$ .
  - Note: CAD response is non-linear. Use a power-law transformation (  $y=ax^b$  ) for the calibration curve.

## Protocol 2: Trace Volatile Impurities via GC-FID (Basification-Extraction)

Scientific Rationale: To leverage the high resolving power of GC for volatile impurities and cis/trans isomers, the non-volatile HCl salt must be converted to the volatile free base. Direct injection of the salt degrades the inlet liner and column. We use an in-situ basification followed by Liquid-Liquid Extraction (LLE) into Methyl tert-butyl ether (MTBE) [2]. A base-deactivated column is critical to prevent the primary amine from hydrogen-bonding with active surface silanols, which causes severe peak tailing.

### Step-by-Step Methodology:

- Extraction Procedure:
  - Weigh exactly 50.0 mg of the sample into a 10 mL glass centrifuge tube.
  - Add 2.0 mL of 1.0 M NaOH (aq) to liberate the free base. Vortex for 30 seconds.
  - Add 2.0 mL of MTBE containing 0.1 mg/mL n-nonane as an Internal Standard (IS).
  - Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes to break any emulsions.
- Chromatographic Conditions:
  - Column: Agilent CP-Volamine or Restek Rtx-Volatile Amine (30 m x 0.32 mm x 5.0  $\mu$ m).
  - Carrier Gas: Helium at a constant flow of 1.5 mL/min.
  - Inlet: 250°C, Split ratio 20:1. Use a base-deactivated liner (e.g., Restek Siltek®).
  - Oven Program: 40°C (hold 2 min) → ramp at 10°C/min to 200°C (hold 5 min).
  - Detector: FID at 250°C.
- Self-Validation (System Suitability):
  - The IS (n-nonane) recovery must be 90-110%.

- Resolution ( $R_s$ ) between the cis and trans isomers of the free base must be  $\geq 1.5$ .

## Protocol 3: Pre-Column Derivatization HPLC-FLD (For Trace Analysis)

Scientific Rationale: When sub-ppm limits of detection (LOD) are required (e.g., genotoxic impurity screening), CAD is insufficiently sensitive. We derivatize the primary amine with Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) to attach a highly fluorescent fluorophore [3].

Step-by-Step Methodology:

- **Reaction Setup:** In a 2 mL amber vial, mix 100  $\mu\text{L}$  of the aqueous sample (neutralized), 100  $\mu\text{L}$  of 0.1 M Sodium Bicarbonate buffer (pH 9.0), and 200  $\mu\text{L}$  of Dansyl chloride solution (5 mg/mL in acetone).
- **Incubation & Quenching:** Heat at 40°C for 30 minutes in the dark. Quench unreacted Dansyl chloride by adding 50  $\mu\text{L}$  of 1% methylamine solution (prevents interference peaks).
- **Analysis:** Analyze via RP-HPLC using a standard C18 column. Detection via Fluorescence (FLD) with Excitation at 340 nm and Emission at 525 nm.

## Protocol 4: Isomeric Ratio Determination via Quantitative NMR (qNMR)

Scientific Rationale: While GC-FID separates the isomers, assigning which peak is cis and which is trans requires structural elucidation. In  $^{13}\text{C}$ -NMR, the  $\gamma$ -gauche effect dictates that an equatorial methyl group (at C4) will resonate downfield (higher ppm) compared to an axial methyl group, due to decreased steric shielding from axial protons at C2 and C6 [4].

Step-by-Step Methodology:

- **Sample Prep:** Dissolve 20 mg of the HCl salt in 0.6 mL of  $\text{D}_2\text{O}$ .
- **Acquisition:** Acquire a quantitative  $^{13}\text{C}$ -NMR spectrum using inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE). Set the relaxation delay ( $D_1$ ) to at least  $5 \times T_1$  of the longest relaxing carbon (typically  $\geq 30$  seconds).

- **Data Processing:** Integrate the distinct C1 or C4 methyl signals. The ratio of the integrals directly yields the exact cis/trans molar ratio, serving as an absolute primary reference to calibrate the GC-FID method.

## Data Presentation & Method Comparison

Table 1: Comparison of Analytical Techniques for 1,4-Dimethylcyclohexan-1-amine HCl

Analytical Method	Analyte Form Analyzed	Primary Application	Typical LOD	Key Advantage
HPLC-CAD	Intact HCl Salt	Main component assay, non-volatile impurities	~0.5 µg/mL	No sample prep required; universal response.
GC-FID	Free Base	Cis/trans ratio, volatile impurities, solvents	~0.1 µg/mL	High resolution of stereoisomers.
HPLC-FLD	Dansyl-Derivative	Trace-level amine quantification	< 10 ng/mL	Extreme sensitivity and specificity.
qNMR	Intact HCl Salt	Absolute structural confirmation & isomeric ratio	~10 µg/mL	Primary absolute method; no calibration curve needed.

Table 2: Expected GC-FID Chromatographic Parameters (Protocol 2)

Analyte / Component	Elution Order	Expected Retention Time (min)	Tailing Factor ( Tf)
MTBE (Extraction Solvent)	1	~2.5	N/A
n-Nonane (Internal Standard)	2	~6.8	1.0
trans-1,4-Dimethylcyclohexan-1-amine	3	~9.2	≤ 1.2
cis-1,4-Dimethylcyclohexan-1-amine	4	~9.8	≤ 1.2

(Note: Exact retention times will vary based on carrier gas velocity and column aging. The elution order of cis/trans isomers must be definitively assigned via NMR correlation).

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